2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55439-75-3
VCID: VC4551991
InChI: InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
SMILES: C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F
Molecular Formula: C9H4F3NO2S
Molecular Weight: 247.19

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid

CAS No.: 55439-75-3

Cat. No.: VC4551991

Molecular Formula: C9H4F3NO2S

Molecular Weight: 247.19

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid - 55439-75-3

Specification

CAS No. 55439-75-3
Molecular Formula C9H4F3NO2S
Molecular Weight 247.19
IUPAC Name 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Standard InChI InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
Standard InChI Key GSINBWGBXZPBCL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is C₉H₄F₃NO₂S, with a molecular weight of 247.19 g/mol . Its IUPAC name, 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid, reflects the positions of its functional groups. Key structural attributes include:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity.

  • Trifluoromethyl (-CF₃) group: Introduces electron-withdrawing effects, enhancing lipophilicity and resistance to metabolic degradation .

  • Carboxylic acid (-COOH) group: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3), facilitating interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₄F₃NO₂S
Molecular Weight247.19 g/mol
CAS Number55439-75-3
SMILESC1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F
SolubilityLimited data; requires DMSO or aqueous buffers at basic pH

The compound’s solubility challenges, common among benzothiazole derivatives, necessitate formulation optimization for biological assays .

Synthesis and Structural Modification

Synthetic Routes

Synthesis of 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step strategies:

  • Cyclization of Substituted Anilines: Reaction of 6-carboxy-2-aminothiophenol with trifluoroacetic anhydride under oxidative conditions forms the benzothiazole core .

  • Functional Group Interconversion: Carboxylic acid introduction via hydrolysis of nitrile or ester precursors, as seen in related benzothiazoles .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYield (%)Reference
CyclizationTFAA, DCM, RT, 12h65–70
Knoevenagel CondensationMalononitrile, Piperidine, EtOH55

Microwave-assisted synthesis and one-pot multicomponent reactions are emerging as efficient alternatives, reducing reaction times to <1 hour .

Structural Analogues and SAR Insights

Modifications at positions 2 and 6 significantly influence bioactivity:

  • Trifluoromethyl replacement: Substitution with -Cl or -NO₂ reduces antimicrobial potency by 30–50% .

  • Carboxylic acid bioisosteres: Amides and esters retain activity but exhibit improved bioavailability .

Biological Activities and Mechanisms

Antimicrobial Activity

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid demonstrates broad-spectrum antimicrobial effects, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism involves inhibition of bacterial DNA gyrase and disruption of cell membrane integrity, as evidenced by time-kill assays .

Table 3: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (µM)MechanismSource
MCF-712.3Topoisomerase II inhibition
A54918.7ROS-mediated apoptosis

Molecular Docking and Target Engagement

Docking studies against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) show a binding affinity of −8.2 kcal/mol, with key interactions including:

  • Hydrogen bonds between the carboxylic acid and Asn385.

  • Hydrophobic contacts involving the trifluoromethyl group and Val361 .

Applications in Drug Development

Lead Optimization Strategies

The compound serves as a scaffold for structure-activity relationship (SAR) studies:

  • Hybrid molecules: Conjugation with fluoroquinolones enhances antitubercular activity (MIC: 0.5 µg/mL) .

  • Prodrug formulations: Ester prodrugs improve oral bioavailability by 3-fold in rodent models .

Pharmacokinetic Challenges

Despite promising efficacy, limitations include:

  • Low aqueous solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating nanocarrier systems .

  • Plasma protein binding: >90% binding to albumin reduces free drug concentration .

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